molecular formula C15H15BrN6O2 B2856396 (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 329700-09-6

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2856396
CAS RN: 329700-09-6
M. Wt: 391.229
InChI Key: KBWDDYRCIOYPAO-CAOOACKPSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The compound exhibits a melting point of approximately 62-64°C .

Scientific Research Applications

Synthesis and Bioactivity

Research has indicated that derivatives of purine compounds, akin to the one , are synthesized and evaluated for their potential in treating various diseases. For instance, compounds with structures related to the subject chemical have been synthesized for their potential antirhinovirus activity and as potential anticancer, anti-HIV-1, and antimicrobial agents. These studies highlight the broad spectrum of bioactivity that such compounds can exhibit, suggesting that derivatives of the specific compound could also be explored for similar bioactive properties (Kelley et al., 1991), (Rida et al., 2007).

Material Science and Optical Applications

In the realm of material science, certain purine derivatives have been explored for their third-order nonlinear optical properties, which are crucial for photonic applications. These compounds, when doped into polymeric matrices, show promising optical limiting behaviors due to reverse saturable absorption, indicating potential use in developing photonic devices (Nair et al., 2022).

properties

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O2/c1-3-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-8-9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,18,20)(H,19,23,24)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWDDYRCIOYPAO-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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